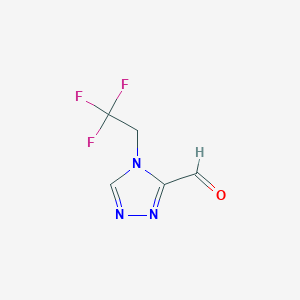

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde

Description

Properties

Molecular Formula |

C5H4F3N3O |

|---|---|

Molecular Weight |

179.10 g/mol |

IUPAC Name |

4-(2,2,2-trifluoroethyl)-1,2,4-triazole-3-carbaldehyde |

InChI |

InChI=1S/C5H4F3N3O/c6-5(7,8)2-11-3-9-10-4(11)1-12/h1,3H,2H2 |

InChI Key |

NYJCIWHWRLURLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=NN=C(N1CC(F)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde typically involves the reaction of 4H-1,2,4-triazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF). The resulting intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired carbaldehyde derivative .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carboxylic acid.

Reduction: 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-methanol.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Behavior

4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde undergoes several types of reactions:

- Carbonyl Reactions The carbonyl group can undergo typical reactions such as nucleophilic addition, reduction, and oxidation.

- Triazole Ring Reactions The triazole ring can participate in cycloadditions,Click reactions, and nucleophilic substitutions.

- Trifluoroethyl Group Reactions The trifluoroethyl group can influence the compound's reactivity and stability.

Triazole rings are known for diverse pharmacological activities, including antifungal, antibacterial, and antiviral properties. Studies have explored the biological activity of this compound.

Potential Applications

This compound has several potential applications:

- Pharmaceuticals It can be used as an intermediate in synthesizing various drug candidates, potentially enhancing their pharmacological profiles.

- Agrochemicals It can be a building block for new pesticides or herbicides, leveraging the trifluoroethyl group to improve efficacy.

- Material Science It can be used in developing new materials with specific electronic or optical properties.

Interaction Studies

Interaction studies are crucial for understanding the biological mechanisms of this compound. These studies typically focus on:

- Protein Binding Investigating how the compound interacts with target proteins.

- Enzyme Inhibition Assessing its ability to inhibit specific enzymes.

- Cellular Uptake Examining how the compound is absorbed and distributed within cells.

Such studies are essential for optimizing its efficacy and minimizing potential side effects when used therapeutically.

Structural Similarities

Several compounds share structural similarities with this compound. These comparisons highlight the uniqueness of this compound by emphasizing its specific trifluoroethyl substitution and aldehyde functionality that may confer distinct biological activities and chemical reactivity not present in similar compounds.

Triazoles in Biological Applications

Triazoles show promise in cancer therapy and antimicrobial applications. Fluorinated triazoles can inhibit the growth of multiple cancer types, with trifluoromethyl groups enhancing lipophilicity and cytotoxic potential. Triazole derivatives have shown results against resistant strains of bacteria, suggesting their potential in treating infections where traditional antibiotics fail.

Cyanotriazole compounds

Cyanotriazole compounds have pharmaceutical applications . Specific compounds include :

- 1-[2-[5-[4-fluoro-2-(2-methoxyethoxy)phenyl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

- 1-[2-[5-[4-fluoro-2-(trifluoromethyl)pyridin-3-yl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

- 1-[2-[5-[5-fluoro-4-(trifluoromethyl)pyridin-3-yl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

- 1-[2-[5-[6-fluoro-2-(trifluoromethyl)pyridin-3-yl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

- 1-[2-[5-[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

- 1-[2-[5-[4-fluoro-2-(trifluoromethyl)phenyl]-1,3-dihydroisoindol-2-yl]-2-oxoethyl]-1,2,4-triazole-3-carbonitrile

- 1-[2-[5-(2-chloro-4-methoxyphenyl)-1,3-dihydroiso

Mechanism of Action

The mechanism of action of 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde and related compounds:

*Note: Molecular formula and weight for this compound are inferred from analogs.

Key Observations

Substituent Effects :

- The trifluoroethyl group (CF₃CH₂) enhances metabolic stability and electron-withdrawing properties compared to methyl or isopropyl groups. This is critical for drug candidates requiring prolonged half-lives .

- Bulkier substituents (e.g., isopropyl) may reduce solubility but improve target binding through steric effects .

Functional Group Impact :

- Carbaldehyde : Enables condensation reactions to form Schiff bases or thiosemicarbazones, as seen in , where benzaldehyde derivatives were used to synthesize bioactive triazole-thiols .

- Thiol/Thioether : Derivatives like those in exhibit direct biological activity (e.g., neuraminidase inhibition), suggesting that the carbaldehyde could serve as a precursor to active metabolites .

Biological Activity :

- Triazole-thiol derivatives with trifluoromethylphenyl groups (e.g., compound 1b and 1c in ) showed potent neuraminidase inhibition (IC₅₀: 6.86–9.1 µg/mL), highlighting the importance of fluorine substituents in enhancing binding affinity .

- The carbaldehyde analog’s activity remains unexplored but could be optimized via derivatization into thioethers or hydrazones, as demonstrated in related syntheses .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2,2,2-Trifluoroethyl)-4H-1,2,4-triazole-3-carbaldehyde?

- Methodology : The compound can be synthesized via condensation reactions. A general approach involves reacting a substituted triazole precursor with a trifluoroethyl-containing reagent under reflux conditions. For example:

- Dissolve 0.001 mol of a triazole amine derivative in absolute ethanol, add glacial acetic acid (5 drops) as a catalyst, and react with a trifluoroethyl aldehyde under reflux for 4–6 hours. Isolate the product via vacuum evaporation and recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

- Analytical Techniques :

- NMR Spectroscopy : and NMR to confirm the presence of the trifluoroethyl group and carbaldehyde proton.

- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., calculated , MW = 193.13 g/mol).

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for analogous triazole derivatives .

Q. What are the primary reactivity hotspots in this molecule for further derivatization?

- Reactive Sites :

- The carbaldehyde group (-CHO) at position 3: Susceptible to nucleophilic addition (e.g., formation of hydrazones or Schiff bases) .

- The triazole ring: Can undergo alkylation or metal-catalyzed cross-coupling reactions at N1 or N2 positions .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the electronic and steric properties of the triazole-carbaldehyde scaffold?

- Mechanistic Insights :

- Electronic Effects : The -CF group is strongly electron-withdrawing, reducing electron density on the triazole ring and polarizing the carbaldehyde for enhanced electrophilicity. This can be quantified via DFT calculations (e.g., molecular electrostatic potential maps) .

- Steric Effects : The trifluoroethyl group introduces steric hindrance, potentially directing regioselectivity in substitution reactions. Comparative studies with non-fluorinated analogs (e.g., ethyl vs. trifluoroethyl) are recommended .

Q. What strategies can resolve contradictions in biological activity data across studies?

- Case Example : If antimicrobial assays show variable IC values:

- Data Reconciliation :

Validate compound purity via HPLC and elemental analysis.

Standardize assay conditions (e.g., pH, solvent, cell lines).

Compare with structurally similar triazole-carbaldehydes (e.g., 4-(propan-2-yl)-4H-1,2,4-triazole-3-carbaldehyde) to isolate the role of the -CF group .

- Advanced Tools : Use structure-activity relationship (SAR) models to correlate substituent effects (e.g., Hammett constants for -CF) with bioactivity .

Q. How can computational chemistry guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Docking Studies : Model interactions between the carbaldehyde group and target proteins (e.g., enzymes with nucleophilic active sites).

- ADMET Prediction : Use software like SwissADME to predict how the -CF group affects solubility, permeability, and metabolic stability .

- Validation : Synthesize top-ranked virtual hits and test in vitro. For example, replace -CHO with a hydroxamic acid group to target metalloenzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.